

Spectroscopic Analysis of 3-Methoxymethylphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxymethylphenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Methoxymethylphenylboronic acid**, a valuable building block in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on the analysis of analogous compounds. Detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to ensure data reproducibility. This guide is intended to serve as a practical resource for the characterization and quality control of **3-Methoxymethylphenylboronic acid** in a research and development setting.

Introduction

3-Methoxymethylphenylboronic acid is a bifunctional organic compound containing both a boronic acid moiety and a methoxymethyl ether group. This unique combination of functional groups makes it an attractive starting material for the synthesis of complex molecules, particularly in the development of novel therapeutic agents and functional materials. The boronic acid group is a versatile handle for various coupling reactions, most notably the Suzuki-

Miyaura coupling, while the methoxymethyl group can influence solubility, metabolic stability, and target engagement. Accurate and thorough characterization of this compound is paramount to ensure purity and confirm its chemical identity before use in further synthetic steps. This guide outlines the expected spectroscopic signature of **3-Methoxymethylphenylboronic acid** and provides robust protocols for its analysis.

Predicted Spectroscopic Data

While specific experimental spectra for **3-Methoxymethylphenylboronic acid** are not readily available in the public domain, we can predict the key spectroscopic features with a high degree of confidence by examining data from closely related analogs such as 3-methoxyphenylboronic acid and other substituted phenylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **3-Methoxymethylphenylboronic acid** in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8-8.0	m	2H	Ar-H
~7.4-7.6	m	2H	Ar-H
~4.5	s	2H	- $\text{CH}_2\text{-O-}$
~3.4	s	3H	- O-CH_3
(broad)	br s	2H	- B(OH)_2

Table 2: Predicted ^{13}C NMR Spectral Data for **3-Methoxymethylphenylboronic acid** in CDCl_3

Chemical Shift (δ , ppm)	Assignment
~140	Ar-C-CH ₂
~135 (broad)	Ar-C-B
~133	Ar-CH
~130	Ar-CH
~128	Ar-CH
~127	Ar-CH
~74	-CH ₂ -O-
~58	-O-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **3-Methoxymethylphenylboronic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600-3200	Strong, Broad	O-H stretch (B-OH)
~3100-3000	Medium	C-H stretch (Aromatic)
~2950-2850	Medium	C-H stretch (Aliphatic)
~1600, ~1470	Medium-Weak	C=C stretch (Aromatic ring)
~1350	Strong	B-O stretch
~1100	Strong	C-O stretch (Ether)
~700	Strong	C-H bend (Aromatic, out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **3-Methoxymethylphenylboronic acid**

m/z	Ion	Notes
[M-H] ⁻	C ₈ H ₁₀ BO ₃ ⁻	Deprotonated molecular ion (Negative ESI)
[M+Na] ⁺	C ₈ H ₁₁ BO ₃ Na ⁺	Sodium adduct (Positive ESI)
[M-H ₂ O] ⁺	C ₈ H ₉ BO ₂ ⁺	Loss of water from the molecular ion

Note: Boronic acids are known to form cyclic anhydrides (boroxines) under certain MS conditions, which may lead to the observation of higher molecular weight ions.

Experimental Protocols

The following are detailed protocols for obtaining high-quality spectroscopic data for **3-Methoxymethylphenylboronic acid** and related compounds.

NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry NMR tube.
 - Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Cap the tube and gently agitate until the sample is fully dissolved.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Program: Standard single pulse (zg30).
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.

- Number of Scans: 16-64.
- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Spectral Width: 0 to 220 ppm.
 - Temperature: 298 K.
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase correct the spectrum manually or automatically.
 - Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.

IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Data Format: Transmittance or Absorbance.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum.

Mass Spectrometry

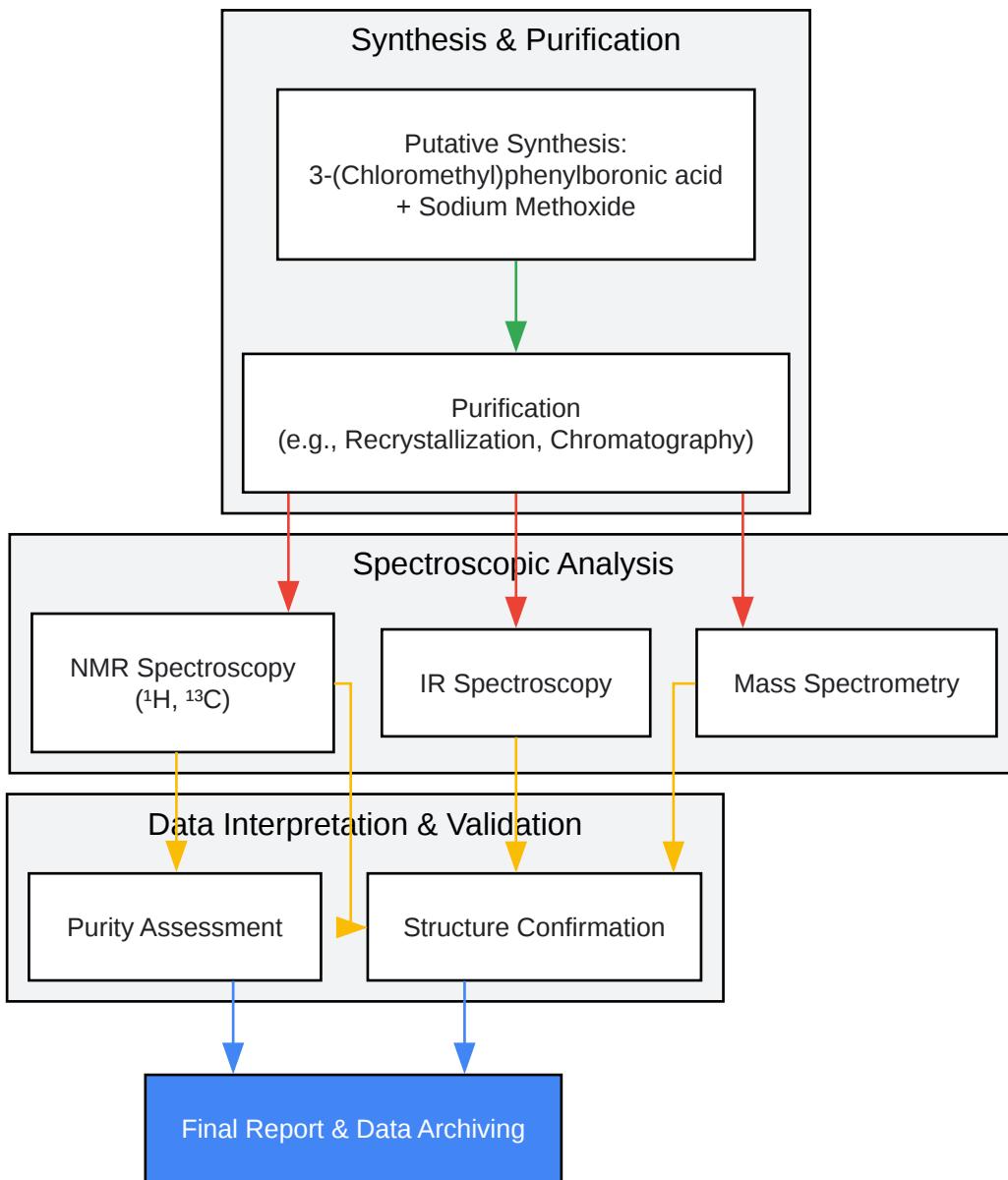
- Sample Preparation (Electrospray Ionization - ESI):
 - Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to aid ionization.
- Instrument Parameters (ESI-MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive and/or negative ion mode.
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

- Capillary Voltage: 3-5 kV.
- Drying Gas Flow: 5-12 L/min.
- Drying Gas Temperature: 300-350 °C.
- Mass Range: m/z 50-500.
- Data Acquisition and Analysis:
 - Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
 - Acquire the mass spectrum and identify the molecular ion peak and any significant fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel or synthesized organic compound like **3-Methoxymethylphenylboronic acid**.

Workflow for Spectroscopic Characterization

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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **3-Methoxymethylphenylboronic acid**.

Conclusion

This technical guide provides a framework for the spectroscopic analysis of **3-Methoxymethylphenylboronic acid**. By presenting predicted data based on sound chemical

principles and detailed experimental protocols, researchers can confidently approach the characterization of this and related molecules. The provided workflow emphasizes a systematic approach to structural confirmation and purity assessment, which is critical in a drug discovery and development context. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, facilitating the successful application of **3-Methoxymethylphenylboronic acid** in its intended synthetic routes.

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